Rock-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

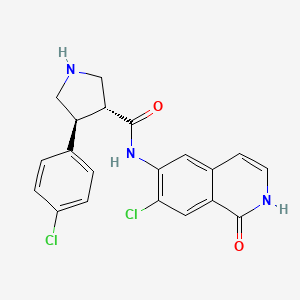

C20H17Cl2N3O2 |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |

InChI Key |

XBFAFSAUQFDEOK-CVEARBPZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Rock-IN-32: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rock-IN-32 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes. As a downstream effector of the small GTPase RhoA, ROCK2 is implicated in the regulation of the actin cytoskeleton, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the RhoA/ROCK pathway is associated with numerous pathological conditions, including cardiovascular diseases, cancer, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROCK2. By binding to the ATP-binding pocket of the ROCK2 kinase domain, it prevents the phosphorylation of downstream substrates. This inhibition leads to a cascade of cellular events, primarily centered around the regulation of actomyosin contractility. The primary molecular target of this compound is ROCK2, for which it exhibits a high affinity.

Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of cellular contractility and morphology. The binding of GTP to RhoA activates it, enabling it to bind to and activate ROCK. Activated ROCK, in turn, phosphorylates several downstream targets. This compound directly inhibits this phosphorylation step.

Rock-IN-32: A Technical Guide to a Selective ROCK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway has been implicated in a variety of diseases, including cardiovascular disorders, cancer, and inflammation. Consequently, the development of specific inhibitors for ROCK isoforms is of significant therapeutic interest. This technical guide provides a comprehensive overview of Rock-IN-32, a potent inhibitor with selectivity for ROCK2.

While extensive research has been conducted on pan-ROCK inhibitors such as Y-27632 and Fasudil, the development of isoform-specific inhibitors like this compound is crucial for dissecting the individual roles of ROCK1 and ROCK2 and for developing more targeted therapies with potentially fewer side effects. This document summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of such inhibitors, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The inhibitory activity of this compound has been characterized, demonstrating its potency against ROCK2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Inhibitory Potency of this compound and Comparative Compounds

| Compound | Target | IC50 (nM) |

| This compound | ROCK2 | 11 [1][2] |

| This compound | ROCK1 | Data not available |

| Y-27632 | ROCK1 | ~140-220 |

| Y-27632 | ROCK2 | ~140-220 |

| GSK269962A | ROCK1 | 1.6[1] |

| GSK269962A | ROCK2 | 4[1] |

| Fasudil | ROCK1 | 330 |

| Fasudil | ROCK2 | 158 |

Note: Data for Y-27632, GSK269962A, and Fasudil are provided for comparative purposes to illustrate the landscape of ROCK inhibitors. The selectivity of this compound for ROCK2 over ROCK1 can be inferred from the available data, but a direct IC50 value for ROCK1 is not publicly available.

Signaling Pathway

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to the Rho-binding domain of ROCK, leading to the activation of its kinase domain. ROCK2 then phosphorylates a number of downstream substrates, leading to various cellular responses.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize selective ROCK2 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 value of an inhibitor against ROCK2.

Materials:

-

Recombinant human ROCK2 enzyme

-

Myosin phosphatase target subunit 1 (MYPT1) substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

96-well plates (white, opaque)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the ROCK2 enzyme, MYPT1 substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for ROCK2).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for ROCK2 Activity

This protocol outlines a method to assess the inhibitory effect of this compound on ROCK2 activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

Human cell line expressing ROCK2 (e.g., HeLa or vascular smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., lysophosphatidic acid, LPA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, and a suitable secondary antibody

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and grow to sub-confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a ROCK activator, such as LPA, for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against phosphorylated MYPT1 and total MYPT1.

-

Quantify the band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1, which reflects the cellular ROCK activity.

Conclusion and Future Directions

This compound is a potent inhibitor of ROCK2 with an IC50 value of 11 nM. While its selectivity for ROCK2 over ROCK1 is a key feature, further studies are required to provide a comprehensive kinase selectivity profile against a broader panel of kinases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other selective ROCK2 inhibitors.

Future research should focus on:

-

Determining the IC50 of this compound against ROCK1 to quantify its selectivity.

-

Profiling this compound against a wide range of kinases to confirm its specificity.

-

Conducting in vivo studies to evaluate the pharmacokinetic properties, efficacy, and safety of this compound in relevant disease models.

-

Investigating the molecular interactions between this compound and the ROCK2 kinase domain through structural biology studies.

A deeper understanding of the pharmacological properties of selective ROCK2 inhibitors like this compound will be instrumental in advancing our knowledge of ROCK signaling and in the development of novel therapeutics for a range of human diseases.

References

Rock-IN-32's role in cardiovascular disease research

An In-depth Technical Guide to the Role of ROCK Inhibition in Cardiovascular Disease Research: A Focus on ROCK-IN-32

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of fundamental cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[1][2] Overactivity of this pathway is implicated in the pathogenesis of a wide array of cardiovascular diseases (CVD), such as hypertension, atherosclerosis, cardiac fibrosis, and heart failure.[2][3][4][5] Consequently, ROCK has emerged as a significant therapeutic target for novel cardiovascular drugs.[5][6][7] This technical guide provides a comprehensive overview of the role of ROCK signaling in CVD, the mechanism of action of ROCK inhibitors, and key experimental methodologies for their evaluation. Special focus is given to this compound, a potent inhibitor of ROCK2, as a representative investigational compound in this class.

Introduction: The RhoA/ROCK Pathway in Cardiovascular Pathophysiology

The RhoA/ROCK pathway is integral to cardiovascular homeostasis and disease. In the vasculature, it is a key mediator of smooth muscle contraction and vascular tone.[8] Pathological activation of this pathway contributes to endothelial dysfunction, inflammation, and adverse vascular and cardiac remodeling.[5][9]

Key roles of the RhoA/ROCK pathway in cardiovascular disease include:

-

Hypertension: Increased ROCK activity leads to hypercontraction of vascular smooth muscle cells (VSMCs), increasing peripheral vascular resistance and blood pressure.[8][10]

-

Atherosclerosis: The pathway promotes multiple stages of atherosclerosis, including endothelial dysfunction, inflammatory cell recruitment, macrophage chemotaxis, and foam cell formation.[5][11]

-

Cardiac Fibrosis: ROCK signaling activates pro-fibrotic pathways in cardiac fibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins, a hallmark of cardiac remodeling and heart failure.[3][4][12]

-

Myocardial Hypertrophy: ROCK is involved in the hypertrophic response of cardiomyocytes to pathological stimuli like angiotensin II.[1][13]

Given its central role, inhibition of the ROCK pathway presents a promising therapeutic strategy for a multitude of cardiovascular disorders.[2][5][8]

Mechanism of Action of ROCK Inhibitors

ROCK inhibitors are typically small molecules that compete with ATP for binding to the kinase domain of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.[5][14]

This compound is a potent ROCK inhibitor with a reported half-maximal inhibitory concentration (IC50) of 11 nM for the ROCK2 isoform.[15][16] Its high potency and selectivity make it a valuable tool for cardiovascular disease research.[15][16]

The primary molecular consequences of ROCK inhibition include:

-

Increased Myosin Light Chain Phosphatase (MLCP) Activity: ROCK phosphorylates and inactivates the myosin-binding subunit (MBS) of MLCP. Inhibition of ROCK prevents this phosphorylation, leading to increased MLCP activity.[8][14]

-

Decreased Myosin Light Chain (MLC) Phosphorylation: With MLCP active, the light chain of myosin (MLC) is dephosphorylated. This reduces the interaction between actin and myosin filaments, causing VSMC relaxation and vasodilation.[5][9]

-

Actin Cytoskeleton Reorganization: ROCK stabilizes actin filaments by phosphorylating and inactivating cofilin (via LIM kinase). ROCK inhibition disrupts stress fiber formation.[9]

-

Upregulation of eNOS: ROCK activation can destabilize endothelial nitric oxide synthase (eNOS) mRNA and inhibit its activity. ROCK inhibitors can reverse this effect, improving endothelial function.[4][17]

Signaling Pathway Diagram

The following diagram illustrates the core RhoA/ROCK signaling pathway and the point of intervention for inhibitors like this compound.

Quantitative Data for ROCK Inhibitors in Cardiovascular Research

The efficacy of ROCK inhibitors has been quantified in numerous preclinical and clinical studies. The tables below summarize key data for commonly cited inhibitors.

Table 1: In Vitro Potency of Select ROCK Inhibitors

| Compound | Target(s) | IC50 | Source |

|---|---|---|---|

| This compound | ROCK2 | 11 nM | [15][16] |

| Y-27632 | ROCK1/ROCK2 | 2-18 times higher than K-115 | [18] |

| Fasudil | ROCK1/ROCK2 | Weak activity (>25 µmol/L for chemotaxis) | [19] |

| K-115 (Ripasudil) | ROCK1 / ROCK2 | 51 nM / 19 nM | [18] |

| SAR407899 | ROCK2 | 36 nM (human) | [19] |

| H-1152 | ROCK2 > ROCK1 | ~72% reduction in SMA expression (10 µM) |[20] |

Table 2: Preclinical In Vivo Effects of ROCK Inhibitors

| Compound | Animal Model | Key Finding | Effect Size | Source |

|---|---|---|---|---|

| Y-27632 | Dahl Salt-Sensitive Rats (CHF) | Improved ventricular function and fibrosis | Not specified | [8] |

| Y-27632 | ApoE-deficient Mice (Atherosclerosis) | Inhibited ERM phosphorylation in plaques | Not specified | [11] |

| Fasudil | Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure | Not specified | [5] |

| Fasudil | Rat Stroke Model | Reduced infarct size and neurologic deficit | Not specified | [8] |

| K-115 | Mouse Optic Nerve Crush | Increased RGC survival | ~79% survival vs. 45% in control |[18] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of a novel ROCK inhibitor like this compound involves a series of standardized in vitro and in vivo assays.

Protocol 4.1: In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound on ROCK1 and ROCK2 kinase activity and calculate the IC50 value.

-

Methodology:

-

Recombinant human ROCK1 or ROCK2 is incubated with a specific substrate (e.g., a synthetic peptide like S6 kinase substrate peptide) and ATP in a reaction buffer.

-

Serial dilutions of the test compound (e.g., this compound) are added to the reaction wells.

-

The reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Less ATP indicates higher kinase activity.

-

Data are plotted as percent inhibition versus compound concentration, and the IC50 is calculated using a non-linear regression curve fit.

-

Protocol 4.2: Western Blot for ROCK Activity in Cells

-

Objective: To assess the inhibition of ROCK signaling in a cellular context by measuring the phosphorylation of a direct downstream target, the Myosin Binding Subunit (MBS) of MLCP.[21][22]

-

Methodology:

-

Cell Culture: Vascular smooth muscle cells (VSMCs) or peripheral blood leukocytes are cultured and treated with a ROCK activator (e.g., U-46619, Angiotensin II) in the presence or absence of various concentrations of the ROCK inhibitor for a specified time.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated MBS (e.g., p-MYPT1 at Thr853).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Stripping and Re-probing: The membrane is stripped and re-probed for total MBS and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Densitometry: Band intensities are quantified, and the ratio of p-MBS to total MBS is calculated to represent ROCK activity.[22]

-

Protocol 4.3: In Vivo Hypertension Model

-

Objective: To evaluate the antihypertensive effect of the ROCK inhibitor in a relevant animal model.

-

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as a genetic model of hypertension.[10][19]

-

Blood Pressure Monitoring: Rats are often implanted with radiotelemetry devices for continuous and stress-free monitoring of blood pressure and heart rate.

-

Drug Administration: After a baseline recording period, animals are administered the test compound (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). A dose-response study is typically performed.

-

Data Collection: Blood pressure is monitored continuously for several hours post-dosing to determine the magnitude and duration of the antihypertensive effect.

-

Data Analysis: Changes in mean arterial pressure (MAP) from baseline are calculated for each dose group and compared to the vehicle control group using statistical analysis (e.g., ANOVA).

-

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for a novel ROCK inhibitor.

Conclusion and Future Directions

The RhoA/ROCK signaling pathway is a well-validated and compelling target for the treatment of cardiovascular diseases.[5][6] Inhibitors of this pathway have demonstrated remarkable efficacy in a wide range of preclinical models, targeting key pathological processes such as vasoconstriction, inflammation, fibrosis, and adverse remodeling.[9] Compounds like this compound, with high potency for ROCK2, represent the ongoing effort to develop more selective and effective therapeutics.[15][16]

Future research will need to further elucidate the distinct and overlapping roles of ROCK1 and ROCK2 in different cardiovascular pathologies to guide the development of isoform-specific inhibitors.[4] Translating the robust preclinical data into clinical success remains a key objective. As our understanding of the intricate roles of ROCK signaling deepens, ROCK inhibitors hold the promise of becoming a valuable new class of therapy for managing hypertension, heart failure, and atherosclerosis.[7][11]

References

- 1. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential benefits of rho-kinase inhibition in arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rho-associated Coiled-coil Forming Kinase (ROCK): a potential target for the treatment of atherosclerosis and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. heart.bmj.com [heart.bmj.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Immunomart [immunomart.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scispace.com [scispace.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. ahajournals.org [ahajournals.org]

- 20. dovepress.com [dovepress.com]

- 21. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of ROCK Inhibition in Cancer Therapeutics: A Technical Guide

For Immediate Release

A Comprehensive Analysis of ROCK Inhibitor Effects on Cancer Cell Lines, Experimental Protocols, and Signaling Pathways

This technical guide provides an in-depth examination of the effects of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors on various cancer cell lines. While the specific compound "Rock-IN-32" remains uncharacterized in publicly available literature, this whitepaper focuses on the widely studied and representative ROCK inhibitor, Y-27632, to elucidate the therapeutic potential and complexities of targeting the ROCK signaling pathway in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research.

Introduction to ROCK Signaling in Cancer

The Rho-associated kinases, ROCK1 and ROCK2, are critical regulators of cell shape, motility, and proliferation.[1] As key downstream effectors of the small GTPase RhoA, they influence the actin cytoskeleton, which is fundamental to processes of tumor progression, including invasion and metastasis.[1] The expression of RhoA and ROCKs is often elevated in various cancers, correlating with poor patient prognosis.[1] Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents in oncology.[2]

Quantitative Effects of ROCK Inhibition on Cancer Cell Lines

The impact of ROCK inhibition on cancer cells is highly context-dependent, with studies reporting both suppression and promotion of cancerous phenotypes across different cell lines. The following tables summarize the quantitative effects of the ROCK inhibitor Y-27632 on cancer cell proliferation, migration, and invasion.

Table 1: Effects of Y-27632 on Cancer Cell Proliferation

| Cell Line | Cancer Type | Y-27632 Concentration | Effect on Proliferation | Reference |

| SW620 | Colon Cancer | Not Specified | 1.5-fold increase at low cell density | [3] |

| Tca8113 | Tongue Squamous Cell Carcinoma | Varies | Dose-dependent inhibition | [4] |

| CAL-27 | Tongue Squamous Cell Carcinoma | Varies | Dose-dependent inhibition | [4] |

| T24 | Bladder Cancer | 10-150 µmol/l | Significant suppression (concentration and time-dependent) | [5] |

| 5637 | Bladder Cancer | 10-150 µmol/l | Significant suppression (concentration and time-dependent) | [5] |

| PC-3 | Prostate Cancer | 50-100 mM | Marked decrease in cell index | [6] |

| Human Foreskin Fibroblasts | Non-cancerous control | 1 and 10 µM | Up to twofold increase in the first 12 hours | [7] |

Table 2: Effects of Y-27632 on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay Type | Y-27632 Concentration | Effect on Migration/Invasion | Reference |

| SW620 | Colon Cancer | 3D Collagen Invasion | Not Specified | 3.5-fold increase in invasion at low cell density | [3] |

| Tca8113 | Tongue Squamous Cell Carcinoma | Transwell | Varies | Decreased migration and invasion | [4] |

| CAL-27 | Tongue Squamous Cell Carcinoma | Transwell | Varies | Decreased migration and invasion | [4] |

| T24 | Bladder Cancer | Transwell | 25, 50, 75 µmol/l | Inhibition of invasion (concentration-dependent) | [5] |

| 5637 | Bladder Cancer | Transwell | 25, 50, 75 µmol/l | Inhibition of invasion (concentration-dependent) | [5] |

| Human Foreskin Fibroblasts | Non-cancerous control | Wound Healing | 1 and 10 µM | 50% faster wound closure | [7] |

Signaling Pathways Modulated by ROCK Inhibitors

ROCK inhibitors exert their effects by interfering with the Rho/ROCK signaling cascade, which has numerous downstream targets. The primary mechanism involves the regulation of actomyosin contractility.

Caption: The Rho/ROCK signaling pathway and the point of intervention by Y-27632.

In some cancer cell types, ROCK inhibition can lead to the activation of alternative pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways. This can result in paradoxical effects, including increased proliferation and migration.[8]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the effects of ROCK inhibitors. The following sections provide detailed methodologies for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of Y-27632 on the proliferation of adherent cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Y-27632 (stock solution in sterile DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of Y-27632 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Y-27632 dilutions or vehicle control (medium with the same concentration of DMSO as the highest Y-27632 concentration).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration.

Caption: Workflow for a wound healing (scratch) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6- or 12-well plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Y-27632

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to a confluent monolayer.[9]

-

Using a sterile pipette tip, create a straight scratch across the center of the well.[9]

-

Gently wash the cells with PBS to remove any detached cells.[9]

-

Replace the PBS with fresh medium containing the desired concentration of Y-27632 or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[9]

-

Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Y-27632

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet stain

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.[10]

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[10]

-

Resuspend cancer cells in serum-free medium containing the desired concentration of Y-27632 or a vehicle control.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[10]

-

Add the cell suspension to the upper chamber of the coated transwell inserts.

-

Incubate for 24-48 hours at 37°C, 5% CO₂.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[11]

-

Fix the invading cells on the lower surface of the membrane with methanol.[11]

-

Stain the fixed cells with crystal violet.[11]

-

Count the number of stained cells in several microscopic fields to quantify invasion.

Western Blotting for ROCK Signaling Pathway Components

This protocol is for analyzing the phosphorylation status of key proteins in the ROCK signaling pathway.

Materials:

-

Cancer cells treated with Y-27632 or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-ROCK1, anti-ROCK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion and Future Directions

The inhibition of ROCK signaling presents a complex yet promising avenue for cancer therapy. The contradictory effects observed across different cancer types underscore the necessity of a deep understanding of the cellular context and the intricate signaling networks at play. The data and protocols presented in this technical guide provide a framework for the systematic investigation of ROCK inhibitors in cancer research. Future studies should focus on identifying biomarkers that can predict the response to ROCK inhibition, exploring combination therapies to overcome resistance mechanisms, and developing isoform-specific inhibitors to minimize off-target effects. A thorough understanding of these aspects will be crucial for the successful clinical translation of ROCK inhibitors in oncology.

References

- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Augmentation of the cytotoxicity of ibandronate by y-27632, a rho kinase inhibitor, in prostate cancer cells. - ASCO [asco.org]

- 7. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]

- 9. med.virginia.edu [med.virginia.edu]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rho-Associated Kinase (ROCK) Inhibition in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic and acute inflammation are hallmarks of numerous diseases, and the intricate signaling networks that govern these processes are key targets for therapeutic intervention. The Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a critical regulator in various cellular functions integral to the inflammatory response, including cytoskeletal organization, cell migration, and gene expression. This technical guide provides an in-depth analysis of the role of ROCK inhibition in modulating inflammatory pathways. While the specific compound "Rock-IN-32" is not prominently documented in publicly available scientific literature, this document will focus on the well-established effects of potent ROCK inhibitors, such as Y-27632 and Fasudil, which are frequently used as tool compounds in inflammation research. We will explore the molecular mechanisms through which ROCK inhibition attenuates inflammation, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways involved.

Introduction to Rho-Associated Kinase (ROCK)

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that serve as major downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK pathway is a central regulator of the actin-myosin cytoskeleton and is involved in a wide array of cellular processes, including cell adhesion, motility, proliferation, and apoptosis.[2][3] In the context of inflammation, the activation of ROCK has been observed in various cell types, including leukocytes and endothelial cells.[1] Dysregulation of the RhoA/ROCK pathway has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, Crohn's disease, and neuroinflammatory conditions.[1][2][4]

Inhibition of ROCK has been shown to exert potent anti-inflammatory effects in a variety of preclinical models.[1][5] These effects are mediated through multiple mechanisms, including the suppression of inflammatory cytokine production, inhibition of immune cell trafficking, and promotion of inflammation resolution.[1][6]

The ROCK Signaling Pathway in Inflammation

The activation of the RhoA/ROCK pathway is initiated by the binding of extracellular ligands to cell surface receptors, which in turn activates RhoA. Activated RhoA (GTP-bound) then binds to and activates ROCK. ROCK phosphorylates numerous downstream substrates, leading to a cascade of cellular events that contribute to the inflammatory response.

A key signaling axis involves the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression. ROCK can activate NF-κB through various mechanisms, including the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[1] Inhibition of ROCK has been demonstrated to prevent NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

Furthermore, the ROCK pathway is implicated in the production of cytokines that drive autoimmune responses. For instance, in T cells from systemic lupus erythematosus patients, elevated ROCK expression is associated with increased production of IL-17 and IL-21.[1] Pharmacological inhibition of ROCK can decrease the production of these pathogenic cytokines.[1][4]

Caption: ROCK signaling in inflammation.

Quantitative Effects of ROCK Inhibition on Inflammatory Markers

The anti-inflammatory effects of ROCK inhibitors have been quantified in numerous studies. The following tables summarize key data from preclinical models.

Table 1: In Vitro Effects of ROCK Inhibitors on Inflammatory Cytokine Production

| Cell Type | Stimulant | ROCK Inhibitor | Concentration | Cytokine Measured | % Inhibition | Reference |

| Caco-2 | IL-1 | Y-27632 | 100 µM | CXCL8 | 70% | [7] |

| IEC-6 | IL-1 | Y-27632 | 100 µM | CCL2 | 84% | [7] |

| Human Th17 cells | - | Y-27632 | 90 µM | IL-17A | Significant Decrease | [4] |

| Human Th17 cells | - | Y-27632 | 90 µM | IL-21 | Significant Decrease | [4] |

| Murine Microglia | LPS | Y-27632 | - | TNF-α | Significant Inhibition | [8][9] |

| Murine Microglia | LPS | Y-27632 | - | IL-6 | Significant Inhibition | [8][9] |

Table 2: In Vivo Effects of ROCK Inhibitors in Animal Models of Inflammation

| Animal Model | ROCK Inhibitor | Outcome Measure | Effect | Reference |

| K/BxN Serum-Transfer Arthritis (Mouse) | Y-27632 | Synovial Inflammation | Significantly Reduced | [2][5] |

| K/BxN Serum-Transfer Arthritis (Mouse) | Y-27632 | Cartilage Damage & Bone Erosion | Significantly Reduced | [2][5] |

| K/BxN Serum-Transfer Arthritis (Mouse) | Y-27632 | Joint mRNA (Il-1β, Il-6, TNFα) | Significantly Reduced | [2] |

| Gout (Mouse) | Y-27632 | Neutrophil Accumulation | Reduced | [1] |

| Gout (Mouse) | Y-27632 | IL-1β Levels | Reduced | [1] |

| LPS-Induced Pleurisy (Mouse) | Y-27632 | Neutrophil Influx | Decreased | [1] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for key experiments used to characterize the anti-inflammatory effects of ROCK inhibitors.

In Vitro Kinase Assay for ROCK Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of ROCK.

-

Reagents: Recombinant ROCK protein, substrate peptide (e.g., a peptide containing the phosphorylation site of MYPT1), ATP (radiolabeled or with a detection antibody), kinase assay buffer, and the test compound (e.g., "this compound").

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the recombinant ROCK enzyme, substrate peptide, and kinase assay buffer.

-

Add the test compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Quantify the phosphorylation of the substrate peptide using an appropriate method (e.g., scintillation counting for radiolabeled ATP or an ELISA-based method with a phospho-specific antibody).

-

-

Data Analysis: Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the ROCK kinase activity.

Western Blot for Phosphorylated MYPT1 and IκBα

This method is used to assess the downstream effects of ROCK inhibition on its direct and indirect substrates within cells.

-

Cell Culture and Treatment:

-

Culture relevant cells (e.g., neutrophils, endothelial cells) to confluence.

-

Treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the ROCK inhibitor for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1), total MYPT1, phosphorylated IκBα (p-IκBα), and total IκBα.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

K/BxN Serum-Transfer Arthritis Model in Mice

This is a widely used in vivo model to study inflammatory arthritis.

-

Animals: Use susceptible mouse strains (e.g., C57BL/6).

-

Induction of Arthritis:

-

Collect serum from arthritic K/BxN mice.

-

Inject the K/BxN serum intraperitoneally into recipient mice on day 0.

-

-

Treatment:

-

Administer the ROCK inhibitor (e.g., Y-27632) or vehicle control daily via a suitable route (e.g., intraperitoneal injection).

-

-

Assessment of Arthritis:

-

Monitor the mice daily for clinical signs of arthritis, including ankle thickness and a clinical score based on joint swelling and redness.

-

-

Histological Analysis:

-

On a predetermined day (e.g., day 10), euthanize the mice and collect the ankle joints.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess synovial inflammation and with Safranin O to evaluate cartilage damage.

-

Score the histological sections for inflammation, pannus formation, and cartilage/bone erosion.

-

Caption: Workflow for K/BxN arthritis model.

Conclusion and Future Directions

The inhibition of Rho-associated kinase represents a promising therapeutic strategy for a wide range of inflammatory diseases. The compelling preclinical data for ROCK inhibitors like Y-27632 demonstrate their ability to modulate key inflammatory pathways, reduce the production of pro-inflammatory mediators, and ameliorate disease severity in animal models. While the specific compound "this compound" requires further characterization, the broader class of ROCK inhibitors holds significant potential for the development of novel anti-inflammatory therapies. Future research should focus on the development of isoform-selective ROCK inhibitors to minimize off-target effects and further elucidate the precise roles of ROCK1 and ROCK2 in different inflammatory contexts. Additionally, clinical trials are needed to validate the efficacy and safety of ROCK inhibitors in patients with inflammatory disorders.

References

- 1. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Role for the Rho-Associated Kinase, ROCK, in IL-1-stimulated Intestinal Epithelial Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Impact of Rock-IN-32 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the signaling pathways modulated by Rock-IN-32, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With a reported IC50 value of 11 nM for ROCK2, this compound presents a valuable tool for investigating the multifaceted roles of ROCK signaling in cellular processes and its potential as a therapeutic target in cardiovascular disease, cancer, and inflammation.[1][2][3] This document provides a comprehensive overview of the ROCK signaling cascade, its key downstream effectors, and detailed experimental protocols for assessing the impact of ROCK inhibitors.

The ROCK Signaling Pathway: A Central Regulator of the Cytoskeleton

The RhoA/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, influencing a wide array of cellular functions including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK, a serine/threonine kinase, exists as two isoforms, ROCK1 and ROCK2. Upon activation, ROCK phosphorylates a number of downstream substrates, leading to increased actomyosin contractility and stress fiber formation.

Key Downstream Effectors of ROCK Signaling:

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

-

Myosin Light Chain (MLC): ROCK directly phosphorylates the myosin light chain, promoting the interaction of myosin with actin and thereby increasing cellular contractility.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, the regulatory subunit of myosin light chain phosphatase. This phosphorylation inhibits the phosphatase activity, leading to a net increase in phosphorylated MLC.

The intricate interplay of these downstream effectors is pivotal in mediating the cellular effects of the ROCK signaling pathway.

Quantitative Analysis of ROCK Inhibition

Due to the limited availability of specific quantitative data for this compound's effects on downstream signaling components, this section presents illustrative data from studies on other well-characterized ROCK inhibitors to provide a framework for experimental design and data interpretation.

| Target Protein | Inhibitor | Cell Line | Assay Type | Result | Reference |

| p-LIMK | Y-27632 (10 µM) | MTLn3 | Western Blot | ~40% decrease in EGF-stimulated phosphorylation | N/A |

| p-Cofilin | Y-27632 (10 µM) | MTLn3 | Western Blot | Reduction below resting levels after EGF stimulation | N/A |

| p-MLC | Y-27632 | MEFs | Western Blot | Significant reduction in phosphorylation | N/A |

| Cell Migration | RKI-18 (10 µM) | MDA-MB-231 | Transwell Assay | 67% inhibition of invasion through Matrigel | N/A |

| Cell Invasion | RKI-18 (10 µM) | MDA-MB-231 | Transwell Assay | 67% inhibition of invasion through Matrigel | N/A |

Note: The data presented in this table is for illustrative purposes and is derived from studies using ROCK inhibitors other than this compound. Researchers should perform their own quantitative experiments to determine the specific effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the ROCK signaling pathway.

In Vitro ROCK Kinase Assay

This assay measures the direct inhibitory effect of a compound on ROCK kinase activity.

Materials:

-

Recombinant active ROCK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate (e.g., Long S6 Kinase Substrate Peptide)

-

[γ-³²P]ATP

-

This compound (or other inhibitors)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ROCK2, and the substrate peptide.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Downstream Effector Phosphorylation

This method is used to quantify the in-cell effect of this compound on the phosphorylation status of key downstream targets.

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

This compound

-

Primary antibodies specific for phosphorylated and total forms of LIMK, cofilin, and MLC

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

This compound

-

Cell stain (e.g., crystal violet)

Procedure:

-

Seed cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

-

Compare the migration rates between treated and control groups.

Visualizing the Signaling Network and Experimental Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of this compound.

References

The ROCK Inhibitor Rock-IN-32: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a multitude of pathologies, making ROCK a compelling therapeutic target for a range of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions.

Rock-IN-32 is a potent inhibitor of ROCK2, with a reported IC50 value of 11 nM.[3] Its potential applications in basic research span across various fields, including cardiovascular disease, cancer, and inflammation research.[3] This technical guide provides an in-depth overview of the core basic research applications of ROCK inhibitors, with a focus on the methodologies and experimental setups that can be employed to investigate the effects of compounds like this compound. While specific data for this compound is limited, this guide leverages the extensive research conducted on other well-characterized ROCK inhibitors, such as Y-27632, to provide a comprehensive framework for its investigation.

The ROCK Signaling Pathway

The ROCK signaling cascade is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.

References

Methodological & Application

Application Notes and Protocols for Rock-IN-32-Based Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Rock-IN-32, a potent ROCK inhibitor, in cell migration assays. The protocols detailed herein are designed to be adaptable for various cell types and research questions, focusing on two standard methodologies: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Introduction to ROCK and Cell Migration

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function downstream of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cellular processes such as adhesion, contraction, and motility.[1] Consequently, this pathway is integral to cell migration. Dysregulation of ROCK signaling is implicated in various pathological conditions, including cancer metastasis, making ROCK inhibitors like this compound valuable tools for research and potential therapeutic development. This compound is a potent inhibitor of ROCK2 with an IC50 of 11 nM.

Mechanism of Action

The RhoA/ROCK pathway governs cell migration primarily through its effects on actomyosin contractility and focal adhesion dynamics. Activated RhoA stimulates ROCK, which in turn phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to increased actomyosin contraction and the formation of stress fibers. ROCK also influences the stability of actin filaments. Inhibition of ROCK with compounds like this compound disrupts these processes, which can either inhibit or, in some contexts, paradoxically enhance cell migration depending on the cell type and the mode of migration.[2][3]

Signaling Pathway

Caption: The RhoA/ROCK signaling pathway in cell migration.

Experimental Protocols

Two common in vitro methods to assess cell migration are the wound healing assay and the Transwell assay. The choice of assay depends on the specific research question. The wound healing assay is suitable for studying collective cell migration and wound closure, while the Transwell assay is ideal for quantifying chemotactic responses of individual cells.

Protocol 1: Wound Healing (Scratch) Assay

This protocol provides a step-by-step guide for performing a wound healing assay to assess the effect of this compound on collective cell migration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (or other ROCK inhibitors like Y-27632)

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a cell scraper

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free medium and incubate for 2-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Ensure the scratch is of a consistent width for all wells.

-

Washing: Gently wash the wells with PBS to remove dislodged cells.

-

Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing the desired concentration of this compound or vehicle control to each well.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at later time points.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Image Acquisition (Subsequent Time Points): Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area or width of the scratch at each time point for all treatment groups using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

-

% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

-

Protocol 2: Transwell (Boyden Chamber) Assay

This protocol details the use of a Transwell assay to evaluate the effect of this compound on the chemotactic migration of individual cells.

Materials:

-

Cells of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Phosphate-buffered saline (PBS)

-

This compound (or other ROCK inhibitors like Y-27632)

-

Vehicle control (e.g., DMSO)

-

Transwell inserts (e.g., 8 µm pore size, compatible with 24-well plates)

-

24-well tissue culture plates

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope with a camera

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Preparing the Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of complete medium (containing a chemoattractant like 10% FBS).

-

Cell Seeding in the Upper Chamber: Place the Transwell inserts into the wells. Add 100-200 µL of the cell suspension to the upper chamber of each insert.

-

Treatment: Add the desired concentration of this compound or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not affected by the inhibitor.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration but not cell division (typically 4-24 hours, depending on the cell type).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

-

Staining: Stain the fixed cells by placing the insert in a staining solution for 10-15 minutes.

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Image Acquisition and Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field for each treatment group.

Experimental Workflow Diagram

Caption: Workflow for cell migration assays.

Data Presentation

The following tables present representative quantitative data on the effects of ROCK inhibitors on cell migration from published studies. Note that the specific effects can be cell-type dependent.

Table 1: Effect of ROCK Inhibitor (Y-27632) on Wound Healing Assay

| Cell Line | Treatment | Concentration | Time (hours) | Wound Closure (%) | Reference |

| C2C12 Myoblasts | Control | - | 5 | 25 ± 3 | [4] |

| Y-27632 | 10 µM | 5 | 45 ± 4 | [4] | |

| UACC257 Melanoma | Control | - | 24 | ~40 | [2] |

| Y-27632 | 10 µM | 24 | ~80 | [2] | |

| A549 NSCLC | Control | - | 24 | ~60 | [5] |

| shROCK1 | - | 24 | ~30 | [5] |

Table 2: Effect of ROCK Inhibitor (Y-27632) on Transwell Migration Assay

| Cell Line | Treatment | Concentration | Time (hours) | Migrated Cells (Normalized) | Reference |

| MCF-7 Breast Cancer | Control | - | 30 | 100 ± 12 | [3] |

| Y-27632 | 20 µM | 30 | 180 ± 20 | [3] | |

| UACC257 Melanoma | Control | - | 24 | 100 ± 15 | [2] |

| Y-27632 | 10 µM | 24 | ~250 | [2] | |

| MDA-MB-231 Breast Cancer | Control | - | 48 | 100 ± 10 | [6] |

| RKI-18 | 10 µM | 48 | 33 ± 5 | [6] |

Note on Data Interpretation: The effect of ROCK inhibition on cell migration can be context-dependent. In some cell types, ROCK inhibition reduces migration by disrupting the necessary contractile forces.[6] In others, it may promote a shift to a different mode of migration (e.g., amoeboid to mesenchymal-like), leading to an overall increase in migration speed.[2][3] Therefore, it is crucial to carefully select the appropriate cell model and interpret the results in the context of the specific biological system being studied.

References

- 1. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing ROCK Inhibitors in 3D Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering more physiologically relevant models compared to traditional 2D cell cultures.[1][2] Organoids are self-organizing structures derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs) that recapitulate the architecture and function of native organs. However, the successful establishment and maintenance of organoid cultures can be challenging, often hampered by low cell survival rates, particularly after dissociation into single cells for passaging or initial seeding.

One of the key factors contributing to poor cell survival is anoikis, a form of programmed cell death induced by the loss of cell-matrix interactions. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical mediator of anoikis and cellular contraction.[3][4] Inhibition of the ROCK pathway has been shown to significantly improve the survival and proliferation of dissociated stem cells and enhance the efficiency of organoid formation.[3][5][6] This document provides detailed application notes and protocols for the use of ROCK inhibitors, such as the commonly used Y-27632, in 3D organoid culture systems. While the specific inhibitor "Rock-IN-32" was not found in the literature, the principles and protocols outlined here are applicable to potent and specific ROCK inhibitors.

Mechanism of Action: The ROCK Signaling Pathway

The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes including cell adhesion, migration, and contraction.[4][7][] In the context of organoid culture, dissociation of cells disrupts cell-cell and cell-matrix adhesions, leading to the activation of the RhoA-ROCK pathway. This activation results in increased actomyosin contractility and ultimately leads to apoptosis.[3]

ROCK inhibitors are small molecules that competitively bind to the ATP-binding site of ROCK kinases (ROCK1 and ROCK2), preventing their kinase activity.[9][10] By inhibiting ROCK, these compounds disrupt the downstream signaling cascade that leads to myosin light chain (MLC) phosphorylation and subsequent actomyosin contraction.[7][9] This inhibition of contractility mitigates the anoikis response, thereby promoting the survival of dissociated cells and facilitating their re-aggregation and the formation of organoids.[6][9]

References

- 1. Quantification of Dynamic Morphological Drug Responses in 3D Organotypic Cell Cultures by Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. ROCK inhibitor increases proacinar cells in adult salivary gland organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia [mdpi.com]

Application Notes: The Use of Rock-IN-32 for the Amelioration of Cardiac Hypertrophy in a Mouse Model

An extensive review of the role of Rho-associated coiled-coil containing protein kinase (ROCK) signaling in cardiac pathophysiology provides a strong foundation for the application of inhibitors in treating cardiac hypertrophy. Although specific studies detailing "Rock-IN-32" are not prevalent in the public domain, this document outlines its putative application based on the well-established effects of ROCK inhibition on the signaling pathways driving hypertrophic remodeling of the heart.

Introduction

Cardiac hypertrophy is an adaptive response of the heart to various stimuli such as pressure overload and neurohumoral activation. Initially compensatory, sustained hypertrophy often transitions to maladaptive remodeling, characterized by cardiac fibrosis, contractile dysfunction, and eventual heart failure. The RhoA/ROCK signaling pathway is a critical mediator in the development of pathological cardiac hypertrophy.[1] Activation of this pathway in response to stress signals leads to a cascade of events promoting cardiomyocyte growth, gene expression changes, and fibrosis.[2][3]

ROCK exists in two isoforms, ROCK1 and ROCK2, which have distinct and sometimes opposing roles in cardiac remodeling.[2][4] Pharmacological inhibition of ROCK has been shown to attenuate cardiac hypertrophy, fibrosis, and apoptosis in various preclinical models, making it a promising therapeutic target.[4][5]

This compound is a potent and selective inhibitor of ROCK, designed to investigate the therapeutic potential of targeting this pathway in cardiac disease. These application notes provide a comprehensive protocol for utilizing this compound in a transverse aortic constriction (TAC) mouse model of pressure overload-induced cardiac hypertrophy.

Mechanism of Action: RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a key transducer of hypertrophic signals. Upon stimulation by G-protein coupled receptors (GPCRs) activated by agonists like angiotensin II or endothelin-1, the small GTPase RhoA is activated. Active RhoA, in turn, activates its downstream effectors, ROCK1 and ROCK2. ROCK activation leads to the phosphorylation of multiple substrates that contribute to the hypertrophic phenotype, including the promotion of actin cytoskeleton reorganization, activation of pro-hypertrophic and pro-fibrotic gene transcription programs, and induction of cardiomyocyte apoptosis.[1][3][6] this compound is hypothesized to competitively inhibit the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade that leads to pathological cardiac remodeling.

Figure 1: Simplified RhoA/ROCK signaling pathway in cardiac hypertrophy and point of intervention for this compound.

Experimental Protocols

A well-defined experimental workflow is crucial for assessing the efficacy of this compound. The following diagram and protocols outline the key steps from model induction to endpoint analysis.

Figure 2: Experimental workflow for evaluating this compound in a TAC mouse model.

Protocol 1: Transverse Aortic Constriction (TAC) Surgery

This protocol describes a minimally invasive method to induce pressure overload-induced cardiac hypertrophy.[7][8]

-

Animal Preparation : Anesthetize 8-10 week old male C57BL/6 mice using isoflurane (1-3%).[9] Shave the upper thoracic area and disinfect with 70% ethanol and betadine.

-

Incision : Make a small vertical midline incision at the suprasternal notch.[10]

-

Aortic Arch Exposure : Bluntly dissect the pre-tracheal muscles to expose the trachea and underlying aortic arch.[9]

-

Ligation : Pass a 6-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.[7]

-

Constriction : Tie the suture snugly around the aorta and a blunted 27-gauge needle. Quickly remove the needle to create a standardized stenosis.[8]

-

Sham Control : Perform an identical procedure for the sham group, but do not ligate the aorta.[8]

-

Closure and Recovery : Close the incision site. Provide post-operative analgesia (e.g., buprenorphine) and monitor the animals closely during recovery on a heating pad.[9]

Protocol 2: Drug Administration

-

Formulation : Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline). The vehicle alone will serve as the control.

-

Dosing : One day post-TAC surgery, begin daily administration of this compound or vehicle via oral gavage or intraperitoneal injection for 4 weeks. The dose should be determined from prior pharmacokinetic and tolerability studies.

Protocol 3: Transthoracic Echocardiography

Echocardiography is used to non-invasively assess cardiac structure and function.[11][12]

-

Anesthesia : Lightly anesthetize the mouse with isoflurane (1-1.5%), maintaining a heart rate of >400 beats per minute.[12]

-

Imaging : Use a high-frequency ultrasound system (e.g., Vevo 2100) with a 30-40 MHz transducer.[13]

-

M-Mode Acquisition : Obtain parasternal short-axis M-mode images at the level of the papillary muscles.[14]

-

Measurements : From the M-mode tracings, measure the left ventricular internal dimension at diastole (LVIDd) and systole (LVIDs), and posterior wall thickness (LVPWd) and interventricular septal thickness (IVSd) at diastole.

-

Calculations : Calculate fractional shortening (FS%) and ejection fraction (EF%) to assess systolic function.[12]

Protocol 4: Histological Analysis

Histology is performed to assess cardiomyocyte size and the extent of cardiac fibrosis.[15][16]

-

Tissue Harvest : At the study endpoint, euthanize mice, excise the hearts, and arrest them in diastole with KCl.

-

Fixation and Processing : Fix hearts in 10% neutral buffered formalin, process, and embed in paraffin.

-

Sectioning : Cut 5 µm thick transverse sections from the mid-ventricular level.

-

Staining :

-

Image Analysis : Capture images using a light microscope and quantify cardiomyocyte area and fibrotic area using imaging software (e.g., ImageJ).

Protocol 5: Gene Expression Analysis (qPCR)

qPCR is used to measure the mRNA levels of key hypertrophic and fibrotic markers.[18][19]

-

RNA Extraction : Isolate total RNA from frozen left ventricular tissue using a suitable kit (e.g., RNeasy Kit).

-

cDNA Synthesis : Reverse transcribe 1 µg of RNA into cDNA.

-

Real-Time PCR : Perform qPCR using SYBR Green chemistry for target genes such as Nppa (ANP), Nppb (BNP), Myh7 (β-MHC), and Col1a1 (Collagen I).[18][20] Normalize expression to a stable housekeeping gene (e.g., Gapdh).

Protocol 6: Protein Expression Analysis (Western Blot)

Western blotting is used to assess the levels of key signaling proteins.[21][22]

-

Protein Extraction : Homogenize frozen left ventricular tissue in RIPA buffer with protease and phosphatase inhibitors.[22]

-

Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer : Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting : Probe membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MYPT1, a direct ROCK substrate) to confirm target engagement, and proteins in the hypertrophic signaling cascade. Use an antibody for GAPDH or β-actin as a loading control.

-

Detection and Quantification : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands. Quantify band density using imaging software.

Data Presentation and Expected Results

The efficacy of this compound is evaluated by its ability to attenuate the hypertrophic and dysfunctional changes induced by TAC. The data below represents hypothetical but expected outcomes.

Table 1: Gravimetric and Echocardiographic Data (4 Weeks Post-TAC)

| Parameter | Sham + Vehicle (n=8) | TAC + Vehicle (n=8) | TAC + this compound (n=8) |

| Heart Weight/Body Weight (HW/BW, mg/g) | 4.5 ± 0.3 | 7.2 ± 0.5 | 5.5 ± 0.4 |

| Heart Weight/Tibia Length (HW/TL, mg/mm) | 5.8 ± 0.4 | 9.5 ± 0.6 | 7.1 ± 0.5 |

| LVPWd (mm) | 0.85 ± 0.05 | 1.25 ± 0.08 | 0.98 ± 0.06 |

| IVSd (mm) | 0.82 ± 0.06 | 1.20 ± 0.07 | 0.95 ± 0.07 |

| Fractional Shortening (FS, %) | 42 ± 3 | 25 ± 4 | 35 ± 3 |

| Ejection Fraction (EF, %) | 75 ± 5 | 50 ± 6 | 65 ± 5 |

| *Data are presented as mean ± SD. p < 0.05 vs. TAC + Vehicle. |

Table 2: Histological and Molecular Analysis (4 Weeks Post-TAC)

| Parameter | Sham + Vehicle (n=8) | TAC + Vehicle (n=8) | TAC + this compound (n=8) |

| Cardiomyocyte Cross-Sectional Area (µm²) | 210 ± 25 | 450 ± 40 | 280 ± 35 |

| Interstitial Fibrosis (%) | 1.5 ± 0.5 | 12.5 ± 2.0 | 4.5 ± 1.5 |

| Nppb (BNP) mRNA (fold change vs. Sham) | 1.0 ± 0.2 | 15.0 ± 2.5 | 5.0 ± 1.8 |

| Myh7 (β-MHC) mRNA (fold change vs. Sham) | 1.0 ± 0.3 | 8.0 ± 1.5 | 2.5 ± 0.8 |

| *Data are presented as mean ± SD. p < 0.05 vs. TAC + Vehicle. |

Summary of Expected Outcomes